

The Crystal Structure of Potassium Hydrogen Maleate: A Technical Guide

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Compound of Interest

Compound Name: POTASSIUM MALEATE

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium hydrogen maleate (KHM) is a notable acid salt renowned for its exceptionally short and strong intramolecular hydrogen bond. This technical guide provides a comprehensive analysis of its crystal structure, determined by X-ray and neutron diffraction studies. We present detailed crystallographic data, including unit cell parameters, space group, and key intramolecular dimensions. The guide outlines the experimental protocols for crystal synthesis and structural analysis and employs visualizations to illustrate the crystal packing and molecular geometry. The defining feature of KHM is a symmetrically centered hydrogen bond within the planar hydrogen maleate anion, a characteristic that has made it a model system for studying low-barrier hydrogen bonds.

Introduction

Potassium hydrogen maleate, an acid salt of maleic acid, has been the subject of extensive crystallographic research primarily due to the nature of the hydrogen bond within the hydrogen maleate anion ($^-OOC-CH=CH-COOH$). Unlike many carboxylic acids, the *cis* configuration of the maleate anion forces the two carboxyl groups into close proximity, facilitating the formation of a very short and strong intramolecular hydrogen bond. Early infrared studies suggested this bond was stronger than that in maleic acid itself and likely symmetrical. Subsequent definitive studies using X-ray and neutron diffraction have confirmed this, establishing the KHM crystal as a classic example of a resonance-assisted hydrogen bond (RAHB). Understanding this structure is crucial for fields ranging from crystal engineering to theoretical chemistry and

provides a fundamental model for proton transfer dynamics relevant in various chemical and biological systems.

Crystal Structure and Data

The crystal structure of potassium hydrogen maleate was famously determined by S.F. Darlow and W. Cochran. The structure consists of alternating layers of potassium (K^+) cations and planar hydrogen maleate anions. Each potassium cation is coordinated to eight oxygen atoms from the surrounding anions, creating a stable three-dimensional lattice.[\[1\]](#)

Crystallographic Data

The crystal system is orthorhombic, belonging to the space group Pbcm.[\[1\]](#) This space group imposes a mirror plane of symmetry on the hydrogen maleate anion. Detailed crystallographic data are summarized in Table 1.

| Table 1: Crystal Data and Structure Refinement for Potassium Hydrogen Maleate | |
|---|--|
| Parameter | Value |
| Empirical Formula | $K^+[C_4H_3O_4]^-$ |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| Unit Cell Dimensions | |
| a | 4.578 (± 0.002) Å [1] |
| b | 7.791 (± 0.004) Å [1] |
| c | 15.953 (± 0.005) Å [1] |
| Volume (V) | 569.4 Å ³ |
| Molecules per Unit Cell (Z) | 4 [1] |
| Calculated Density | 1.82 g/cm ³ |

Molecular Geometry and the Intramolecular Hydrogen Bond

The most significant feature of the potassium hydrogen maleate crystal is the geometry of the hydrogen maleate anion. The anion is planar, a conformation locked in place by a strong, intramolecular hydrogen bond.^[1] Neutron diffraction studies have confirmed that this hydrogen bond is symmetrical, with the hydrogen atom located at the center of the O...O axis. This results in an exceptionally short O...O distance. Key intramolecular bond lengths and angles are detailed in Table 2.

Table 2: Selected Intramolecular Bond Lengths and Angles for the Hydrogen Maleate Anion

| Bond / Angle | Value (Å or °) |
|-------------------|---------------------------------------|
| Hydrogen Bond | |
| O...O distance | 2.437 (\pm 0.004) Å ^[1] |
| Carboxylate Group | |
| C1 - O1 | 1.259 Å |
| C1 - O2 | 1.259 Å |
| C4 - O3 | 1.259 Å |
| C4 - O4 | 1.259 Å |
| Carbon Backbone | |
| C1 - C2 | 1.493 Å |
| C2 = C3 | 1.341 Å |
| C3 - C4 | 1.493 Å |
| Angles | |
| O1 - C1 - O2 | 124.2° |
| O1 - C1 - C2 | 117.9° |
| C1 - C2 = C3 | 129.7° |

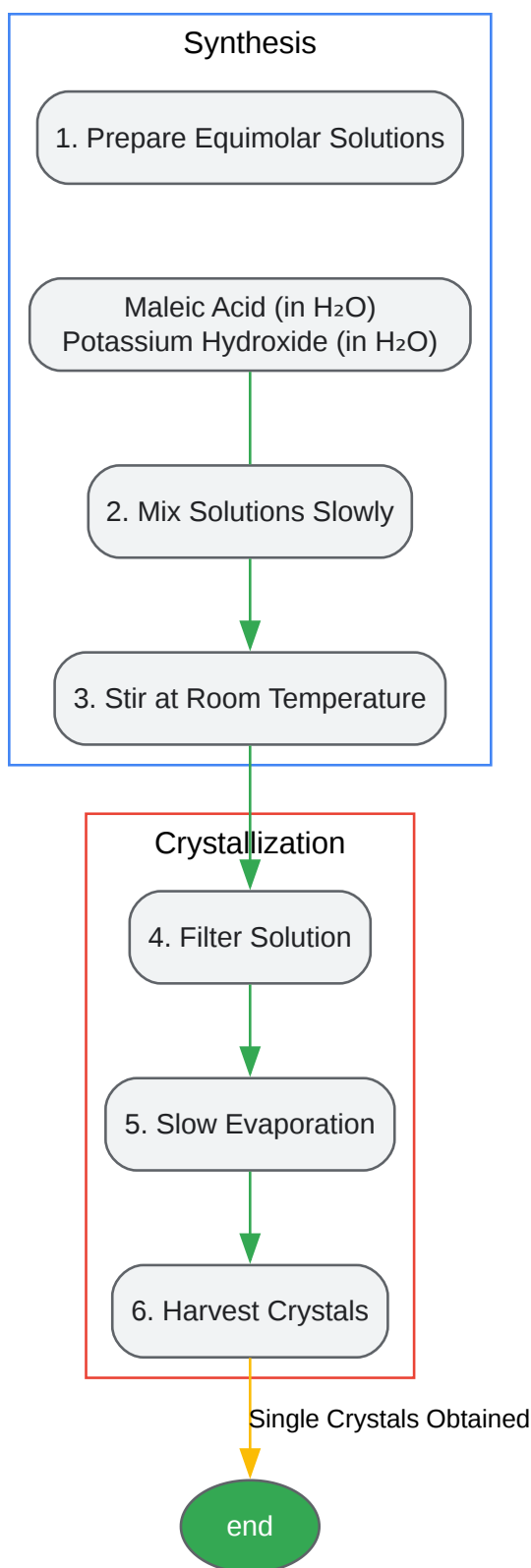
Note: Specific bond lengths and angles for the carbon-oxygen and carbon-carbon framework are based on the refined structure from the foundational study by Darlow and Cochran.

Experimental Methodologies

The determination of the crystal structure of potassium hydrogen maleate relies on the synthesis of high-quality single crystals followed by diffraction-based analysis.

Synthesis and Crystal Growth

A generalized protocol for the synthesis of potassium hydrogen maleate single crystals is outlined below. This method is based on standard procedures for growing acid salts from aqueous solutions.



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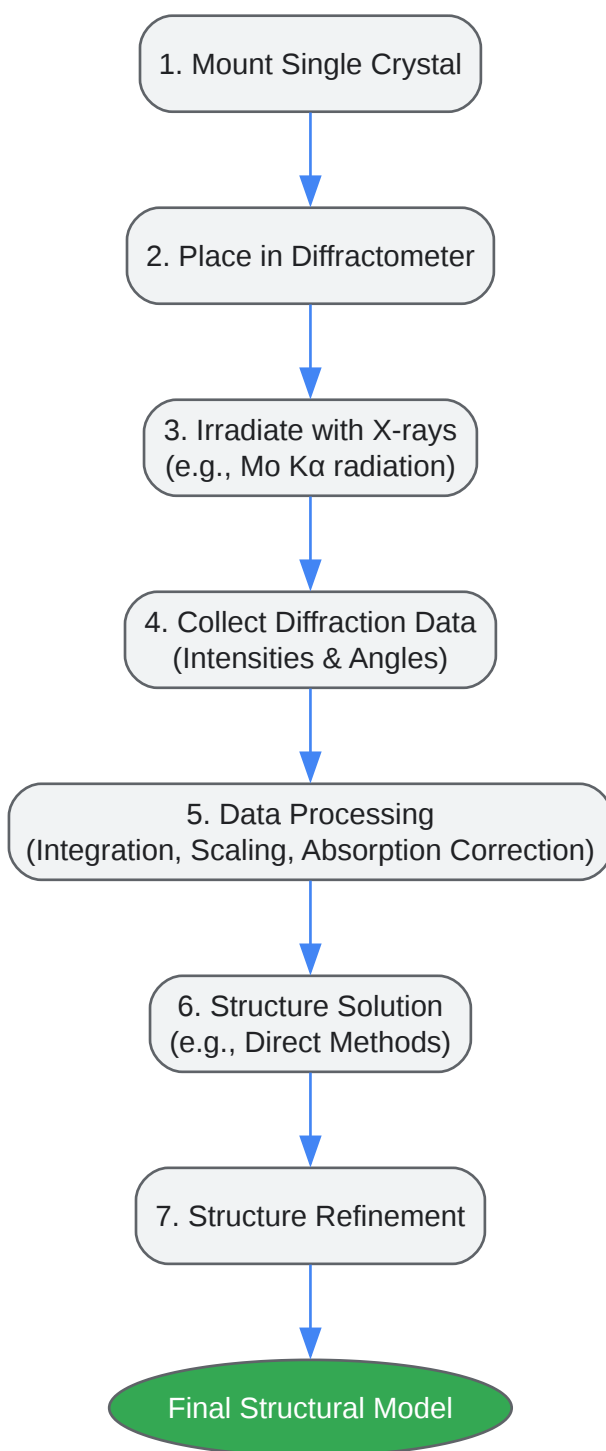
Figure 1: Generalized workflow for the synthesis of KHM single crystals.

Protocol:

- **Preparation:** Equimolar amounts of maleic acid and a potassium base (e.g., potassium hydroxide or potassium carbonate) are dissolved separately in deionized water.
- **Reaction:** The potassium base solution is added slowly to the maleic acid solution with constant stirring to control the exothermic reaction.
- **Crystallization:** The resulting solution of potassium hydrogen maleate is filtered to remove any impurities and then allowed to stand undisturbed. Single crystals suitable for diffraction are grown via slow evaporation of the solvent at a constant temperature over several days to weeks.
- **Harvesting:** The formed colorless crystals are carefully removed from the mother liquor and dried.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique used to determine the unit cell, space group, and positions of non-hydrogen atoms.



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Figure 2: Experimental workflow for Single-Crystal X-ray Diffraction.

Protocol:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a diffractometer and cooled to reduce thermal vibrations (e.g., to 100 K).
- It is irradiated with a monochromatic X-ray beam.
- As the crystal is rotated, the diffracted X-rays are recorded by a detector. For the original KHM structure, 800 independent reflections were recorded.
- The collected data are processed to yield a set of structure factors.
- The phase problem is solved to generate an initial electron density map.
- The atomic positions and thermal parameters are refined using least-squares methods to best fit the experimental data.

Neutron Diffraction: Due to the weak scattering of X-rays by hydrogen atoms, neutron diffraction is essential for accurately locating the proton within the hydrogen bond. Neutrons scatter from atomic nuclei, providing precise positions for light atoms like hydrogen. This technique was crucial in confirming the symmetric nature of the hydrogen bond in KHM.[2] The experimental setup is analogous to SCXRD but uses a neutron source (from a nuclear reactor or spallation source) instead of an X-ray source.

Structural Features and Implications

Crystal Packing

The crystal structure is characterized by a layered arrangement, which can be visualized as sheets of hydrogen maleate anions separated by layers of potassium cations. This packing is primarily governed by the strong ionic interactions between the negatively charged carboxylate groups and the K^+ ions.

Figure 3: Logical diagram of the layered crystal packing in KHM.

The Hydrogen Maleate Anion and its Symmetrical Bond

The defining feature is the planar seven-membered ring-like structure formed by the maleate backbone and the intramolecular hydrogen bond. The $O\cdots H\cdots O$ bond is linear and the

hydrogen is centrally located, which is consistent with a single-well potential energy surface for the proton.

Figure 4: Structure of the hydrogen maleate anion with its symmetrical bond.

Conclusion

The crystal structure of potassium hydrogen maleate is a cornerstone in the study of chemical bonding. It provides definitive, high-precision data on a system containing one of the shortest and strongest known intramolecular hydrogen bonds. The orthorhombic structure, with its alternating layers of cations and planar anions, is stabilized by extensive ionic interactions. The symmetrical, centered nature of the $\text{O}\cdots\text{H}\cdots\text{O}$ bond within the hydrogen maleate anion, confirmed by neutron diffraction, makes KHM an invaluable model system for researchers in crystallography, spectroscopy, and computational chemistry who seek to understand the fundamental principles of proton localization and transfer.

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References

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